molecular formula C17H9F9O3S B1324158 5-(1,3-DIOXOLAN-2-YL)-2-(3,4,5-TRIFLUOROBENZOYL)THIOPHENE CAS No. 898779-34-5

5-(1,3-DIOXOLAN-2-YL)-2-(3,4,5-TRIFLUOROBENZOYL)THIOPHENE

Cat. No.: B1324158
CAS No.: 898779-34-5
M. Wt: 464.3 g/mol
InChI Key: MIPGGPBHZSTFFT-UHFFFAOYSA-N
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Description

5-(1,3-DIOXOLAN-2-YL)-2-(3,4,5-TRIFLUOROBENZOYL)THIOPHENE is a synthetic organic compound that features a thiophene ring substituted with a dioxolane group and a trifluoromethyl-benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-DIOXOLAN-2-YL)-2-(3,4,5-TRIFLUOROBENZOYL)THIOPHENE typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Dioxolane Ring: This can be achieved by reacting a diol with an aldehyde or ketone under acidic conditions.

    Thiophene Ring Formation: The thiophene ring can be synthesized through a variety of methods, such as the Gewald reaction, which involves the condensation of a ketone, an aldehyde, and elemental sulfur.

    Introduction of the Trifluoromethyl-Benzoyl Group: This step might involve Friedel-Crafts acylation using trifluoromethyl-benzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group in the trifluoromethyl-benzoyl moiety, potentially yielding alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiophene or benzoyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic) could facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

5-(1,3-DIOXOLAN-2-YL)-2-(3,4,5-TRIFLUOROBENZOYL)THIOPHENE could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For instance, if it were used in a biological context, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Dioxolan-2-yl)-2-benzoylthiophene: Lacks the trifluoromethyl group, which could affect its reactivity and applications.

    2-(3,4,5-Trifluoromethyl-benzoyl)thiophene: Lacks the dioxolane ring, potentially altering its chemical properties and uses.

Uniqueness

The presence of both the dioxolane and trifluoromethyl-benzoyl groups in 5-(1,3-DIOXOLAN-2-YL)-2-(3,4,5-TRIFLUOROBENZOYL)THIOPHENE makes it unique, potentially offering a combination of properties not found in similar compounds. This could include enhanced stability, reactivity, or specific interactions with biological targets.

Properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-[3,4,5-tris(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F9O3S/c18-15(19,20)8-5-7(6-9(16(21,22)23)12(8)17(24,25)26)13(27)10-1-2-11(30-10)14-28-3-4-29-14/h1-2,5-6,14H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPGGPBHZSTFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=C(C(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F9O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701139102
Record name [5-(1,3-Dioxolan-2-yl)-2-thienyl][3,4,5-tris(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-34-5
Record name [5-(1,3-Dioxolan-2-yl)-2-thienyl][3,4,5-tris(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(1,3-Dioxolan-2-yl)-2-thienyl][3,4,5-tris(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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